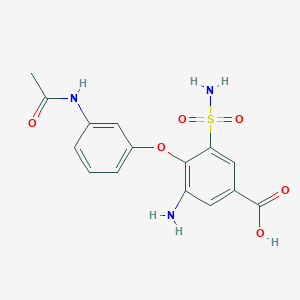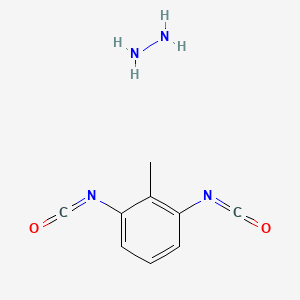
1,3-Diisocyanato-2-methylbenzene;hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisocyanato-2-methylbenzene;hydrazine is a chemical compound with the molecular formula C9H10N4O2. It is also known by other names such as 2,6-Diisocyanatotoluene and Isocyanic acid, 2-methyl-m-phenylene ester . This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate derivative. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industrial applications.
Preparation Methods
The synthesis of 1,3-Diisocyanato-2-methylbenzene;hydrazine typically involves the reaction of 2,6-diaminotoluene with phosgene. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired diisocyanate product . Industrial production methods often involve continuous processes to maximize yield and efficiency. The reaction can be represented as follows:
C7H8(NH2)2+2COCl2→C9H6N2O2+4HCl
Chemical Reactions Analysis
1,3-Diisocyanato-2-methylbenzene;hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions are typically urea and urethane derivatives.
Scientific Research Applications
1,3-Diisocyanato-2-methylbenzene;hydrazine has several scientific research applications:
Biology: The compound is studied for its potential use in bioconjugation reactions, where it can be used to link biomolecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is widely used in the production of flexible and rigid foams, elastomers, and coatings.
Mechanism of Action
The mechanism of action of 1,3-Diisocyanato-2-methylbenzene;hydrazine involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes, where the isocyanate groups react with polyols to form urethane linkages. The molecular targets and pathways involved include the formation of urea and urethane bonds, which are essential for the structural integrity of polyurethanes .
Comparison with Similar Compounds
1,3-Diisocyanato-2-methylbenzene;hydrazine can be compared with other diisocyanates such as:
Toluene 2,4-diisocyanate (TDI): Similar in structure but with different isomeric positions of the isocyanate groups.
Methylenediphenyl diisocyanate (MDI): Contains a methylene bridge between two phenyl rings, providing different reactivity and properties.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate with different physical and chemical properties.
The uniqueness of this compound lies in its specific isomeric structure, which influences its reactivity and the properties of the resulting polyurethanes.
Properties
CAS No. |
53679-54-2 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;hydrazine |
InChI |
InChI=1S/C9H6N2O2.H4N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2/h2-4H,1H3;1-2H2 |
InChI Key |
LOBRKHBTXXVLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.NN |
Related CAS |
53679-54-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


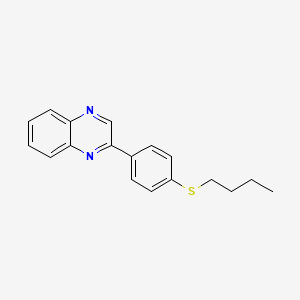
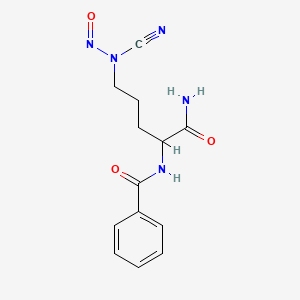
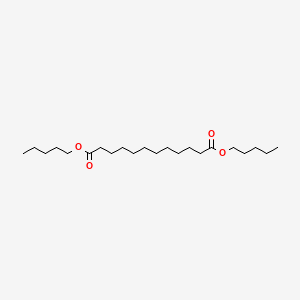
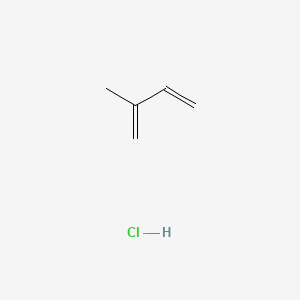

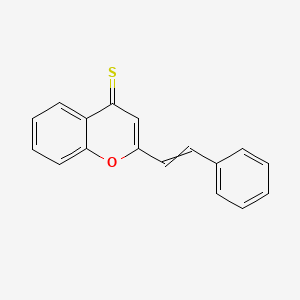
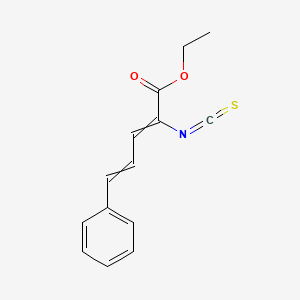
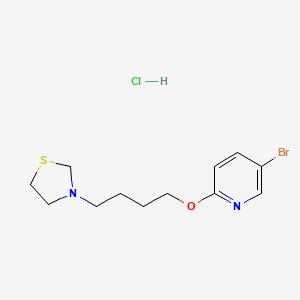

![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)

